molecular formula C19H16Cl2FN5O3 B606736 CM-118 CAS No. 1370652-56-4

CM-118

Cat. No. B606736
M. Wt: 452.27
InChI Key: CAHIYUNFMZWRQZ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CM-118 is a potent and selective dual inhibitor of c-Met and ALK which potently abrogates hepatocyte growth factor (HGF)-induced c-Met phosphorylation and cell migration, as well as phosphorylation of ALK, EML4-ALK, and ALK resistance mutants in transfected cells.

Scientific Research Applications

Synthesis of Superheavy Elements

  • Synthesis of Isotopes of Elements 118 and 116 : The decay properties of isotopes of element 116, which are decay daughters of element 118 isotopes, were studied. These isotopes were produced via the fusion reactions of ${}^{249}Cf$ and ${}^{245}Cm$ with ${}^{48}Ca$. The study observed decay chains from the even-even isotope ${}^{294}118$ produced in the 3n-evaporation channel of the ${}^{249}Cf+{}^{48}Ca$ reaction (Oganessian et al., 2006).

  • Superheavy Nuclei with Z=118 in Hot Fusion Reactions : This research involved the theoretical study of evaporation residue (ER) cross sections for producing superheavy nuclei with charge number 118 in some $Ca-48$-induced reactions. It provided insights into the synthesis possibilities of element 118 with different projectile-target combinations (Wang, Zhao, & Scheid, 2014).

  • Limits of Nuclear Mass and Charge : This paper discusses the addition of new elements, including element 118, to the periodic table, outlining the challenges and future directions in researching superheavy systems (Nazarewicz, 2018).

  • Nuclear Data Sheets for A = 118 : This study revised the 1960 version of the Nuclear Data Sheets for A = 118, compiling experimental data on the nuclear structure of ten isotopes and constructing level schemes and J π -assignments (Carlsson, Talbert, & Raman, 1976).

Solid-State Properties and Theoretical Studies

  • Solid-State Properties of Superheavy Elements (Og)

    Recent developments in relativistic quantum theory have enabled accurate electronic property calculations for trans-actinide elements, including Og (element 118). This research supports future atom-at-a-time gas-phase adsorption experiments (Schwerdtfeger, 2016).

  • Extended IEEE 118-Bus Test System With High Renewable Penetration : This paper presents a new version of the IEEE 118-bus test system, with detailed transmission, generation, load, wind, and solar data. This research is significant for modeling test power systems with high renewable energy integration (Peña, Martínez-Anido, & Hodge, 2018).

properties

CAS RN

1370652-56-4

Product Name

CM-118

Molecular Formula

C19H16Cl2FN5O3

Molecular Weight

452.27

IUPAC Name

6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide

InChI

InChI=1S/C19H16Cl2FN5O3/c1-9(16-11(20)4-5-12(22)17(16)21)30-14-7-13(25-26-18(14)23)19(29)24-10-3-6-15(28)27(2)8-10/h3-9H,1-2H3,(H2,23,26)(H,24,29)/t9-/m1/s1

InChI Key

CAHIYUNFMZWRQZ-SECBINFHSA-N

SMILES

O=C(C1=NN=C(N)C(O[C@@H](C2=C(Cl)C=CC(F)=C2Cl)C)=C1)NC(C=C3)=CN(C)C3=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CM118;  CM 118;  CM-118

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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